(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula CHBrNO. This compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. The specific structure of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid includes a bromine atom at the fourth position and an isopropyl group at the first position of the pyrazole ring, along with an acetic acid moiety. This combination imparts unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemical development.
The synthesis of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid typically involves two main steps: bromination and carboxylation.
Methods:
Technical Details:
The molecular structure of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid can be described as follows:
Structure:
Data:
This structure contributes to its chemical reactivity and potential biological activities.
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, which expand its utility in synthetic chemistry.
Types of Reactions:
Technical Details:
The mechanism of action for (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid involves its interaction with biological targets, which may include enzymes or receptors.
Process:
Data:
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, although detailed mechanisms are still under investigation .
The physical and chemical properties of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid are essential for understanding its behavior in various applications.
Physical Properties:
Chemical Properties:
Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and stability assessments under various conditions .
(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid has several scientific applications:
Scientific Uses:
Pyrazole, a simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved into a cornerstone of medicinal chemistry since its first isolation from natural sources in the 19th century. The discovery of 3-n-nonyl-1H-pyrazole from Houttuynia cordata and β-(1-pyrazolyl)alanine from watermelon seeds demonstrated early biological relevance [9]. The 20th century witnessed systematic exploitation of this scaffold, culminating in clinically impactful drugs. Celecoxib, a selective COX-2 inhibitor approved in 1998, revolutionized anti-inflammatory therapy by minimizing gastrointestinal toxicity associated with non-selective NSAIDs [1]. Concurrently, rimonabant, a CB1 cannabinoid receptor antagonist, emerged as an anti-obesity agent (later withdrawn due to psychiatric side effects), while sildenafil (phosphodiesterase-5 inhibitor) addressed erectile dysfunction [6] [9]. These successes validated pyrazole as a privileged scaffold capable of directed pharmacological modulation. Contemporary research focuses on optimizing pharmacokinetic properties and target selectivity through strategic substitution patterns, positioning brominated analogs like (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid for targeted drug development.
Table 1: Milestone Pyrazole-Based Pharmaceuticals
Compound | Therapeutic Category | Key Structural Features | Year of Approval/Discovery |
---|---|---|---|
Antipyrine | Analgesic/Antipyretic | 1,5-Dimethyl-2-phenylpyrazol-3-one | 1883 |
Celecoxib | COX-2 Inhibitor | 1,5-Diarylpyrazole with sulfonamide | 1998 |
Rimonabant | CB1 Antagonist | 1,5-Diarylpyrazole with piperidine | 2006 (Withdrawn 2008) |
Crizotinib | ALK/ROS1 Inhibitor | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | 2011 |
Bromination of pyrazole cores significantly alters electronic distribution and steric parameters, enhancing target affinity and metabolic stability. The electronegative bromine atom (Pauling electronegativity: 2.96) induces a strong inductive effect, polarizing the C-Br bond and creating an electron-deficient aromatic system. This facilitates:
In farnesoid X receptor (FXR) antagonists, 4-bromo substitution on pyrazole carboxamides like compound 4j yielded sub-10 nM binding affinity (IC₅₀ = 7.5 nM) by enabling hydrophobic contact with Val 82, Ala 95, and Met 143 in the ATP-binding pocket [7]. Similarly, in tubulin polymerization inhibitors, 4-bromo-5-arylpyrazoles demonstrated enhanced cytotoxicity (IC₅₀ = 0.08–12.07 μM) against K562 leukemia cells by stabilizing the colchicine binding site conformation [4]. The isopropyl group at N1 further contributes steric bulk that restricts molecular rotation, pre-organizing the molecule for optimal target engagement while shielding the labile C-Br bond from nucleophilic displacement.
Table 2: Impact of Bromine Position on Pyrazole Bioactivity
Bromine Position | Target Class | Biological Effect | Potency Enhancement vs. Non-Brominated Analog |
---|---|---|---|
C4 | Farnesoid X Receptor | Bile acid homeostasis modulation | 6.3-fold (IC₅₀ from 47 nM to 7.5 nM) |
C5 | Tubulin Polymerization | G2/M phase arrest in leukemia cells | 3.8–18.2-fold across cell lines |
C3/C5 | Kinase Inhibitors | ATP-competitive binding to hydrophobic pocket I | Variable (2–15-fold) |
The acetic acid moiety (–CH₂COOH) appended to pyrazole cores serves as a versatile bioisostere for carboxylic acid-containing metabolites while enabling critical target interactions. Its flexible ethylene bridge (–CH₂–) permits optimal positioning of the carboxylate group for:
Structural studies of pyrazolyl acetic acid derivatives like tepoxalin (dual COX/5-LOX inhibitor) reveal that the carboxylate anchors the molecule to hydrophilic subpockets, while the pyrazole engages hydrophobic domains [1] [9]. In antibacterial 4-oxy/thio-substituted-1H-pyrazol-5(4H)-ones, acetic acid functionalization enabled synthesis of bioactive esters and amides through efficient cross-Claisen condensation with aryloxy/thio acetic acid ethyl esters [8]. For (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid specifically, the acetic acid tether allows:
Table 3: Comparative Bioactivity of Pyrazole Acetic Acid Derivatives vs. Other Bridge Types
Linking Bridge | Example Compound | Target | Binding Affinity (IC₅₀/Kᵢ) | Key Limitations |
---|---|---|---|---|
Acetic Acid (–CH₂COOH) | (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid | FXR / Kinases | Under investigation | Moderate metabolic clearance |
Propionic Acid (–CH₂CH₂COOH) | Indomethacin | Cyclooxygenase | Kᵢ = 1.4 nM (COX-1) | Gastrointestinal toxicity |
Ethyl Ester (–CH₂COOEt) | Pyrazofurin prodrug | Orotidine-5'-phosphate decarboxylase | 0.8 μM (antiviral) | Requires enzymatic activation |
Amide (–CH₂CONHR) | Pirtobrutinib | Bruton’s tyrosine kinase | IC₅₀ = 0.8 nM | Susceptible to protease cleavage |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: